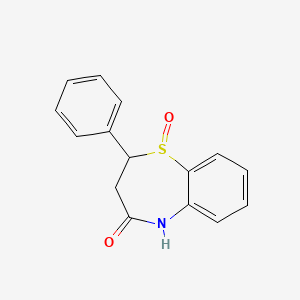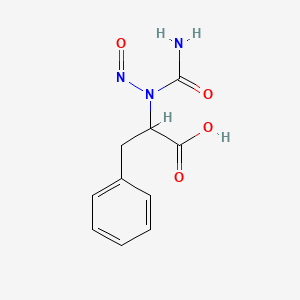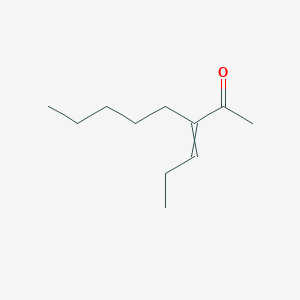![molecular formula C9H9Cl2NO3 B14467204 Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate CAS No. 67563-84-2](/img/structure/B14467204.png)
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate typically involves the esterification of 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the plant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloxyfop-P-methyl: Another herbicide with a similar structure but different substituents on the pyridine ring.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Shares structural similarities but has different functional groups.
Uniqueness
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various derivatives makes it valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
67563-84-2 |
|---|---|
Molekularformel |
C9H9Cl2NO3 |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
methyl 3-(3,5-dichloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-8(13)2-3-15-9-7(11)4-6(10)5-12-9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YTCTTYMWKSAHRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCOC1=C(C=C(C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)


![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)






![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)



